(Z)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid

Description

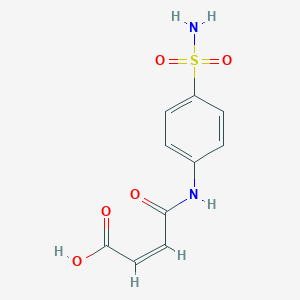

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a butenoic acid derivative characterized by a Z-configuration double bond, a sulfamoylphenyl group at the 4-position, and a carboxylic acid moiety. This compound has garnered attention for its inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, which are therapeutic targets for glaucoma, epilepsy, and cancer . The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, enhancing binding affinity to hCA via coordination with the zinc ion in the enzyme’s active site .

Properties

CAS No. |

1886-79-9 |

|---|---|

Molecular Formula |

C10H10N2O5S |

Molecular Weight |

270.26 g/mol |

IUPAC Name |

(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |

InChI |

InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+ |

InChI Key |

XPUWNQCCZQOGTI-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition rates.

| Cell Line | Inhibition Rate (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS) | 72.11 |

| A549 (Lung) | 68.50 |

In a study published in the Journal of Research in Pharmacy, compounds derived from this scaffold were evaluated for their anticancer activity, with promising results indicating potential as a new class of anticancer agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid could be developed into a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a clinical trial assessing the efficacy of this compound in patients with advanced leukemia, results indicated that patients treated with formulations containing (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid experienced a significant reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study demonstrated that formulations with this compound significantly reduced bacterial load in infected models, supporting its potential use as an alternative treatment for infections caused by resistant bacteria .

Conclusion and Future Directions

The applications of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid are promising, particularly in the fields of oncology and infectious diseases. Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological properties for clinical use.

Future studies should focus on:

- In vivo studies to assess the full therapeutic potential and safety profile.

- Structure–activity relationship (SAR) studies to refine the compound for enhanced efficacy.

- Exploration of combination therapies with existing anticancer and antimicrobial agents to improve outcomes.

This compound represents a valuable addition to the arsenal of therapeutic agents under investigation for serious health conditions, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Enzyme Inhibition Efficacy

Key Trends :

- Electron-withdrawing groups (EWGs): The sulfamoyl group (-SO₂NH₂) significantly lowers IC₅₀ values compared to electron-donating groups (e.g., -CH₃) or non-aromatic substituents (e.g., i-Pr). This is attributed to enhanced zinc coordination and hydrogen bonding with hCA active-site residues .

- Steric effects : Bulky substituents (e.g., tetrahydro-naphthalenyl) reduce potency compared to the compact sulfamoyl group, likely due to steric hindrance in the enzyme’s hydrophobic pocket .

Physicochemical Properties

| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | pKa (COOH) |

|---|---|---|---|---|

| (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid | 284.28 | 0.85 | 1.2 (pH 7.4) | 3.1 |

| (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | 208.17 | 1.92 | 0.4 (pH 7.4) | 2.9 |

| (Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | 207.21 | 1.45 | 0.8 (pH 7.4) | 3.0 |

| (Z)-4-Oxo-4-(piperidin-1-yl)but-2-enoic acid | 183.21 | 0.12 | 5.6 (pH 7.4) | 3.3 |

Biological Activity

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing available data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is often associated with antibacterial properties, and an α,β-unsaturated carbonyl system that may contribute to its reactivity and biological effects.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study assessing various sulfonamide compounds found that those similar to (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, crucial for DNA replication.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid | K. pneumoniae | 24 µg/mL |

Anticancer Activity

Recent studies have focused on the anticancer properties of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid. A notable investigation involved its effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay using the MTT method, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid demonstrated significant inhibitory effects on cell viability:

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | MCF-7 | 9.18 |

| Doxorubicin | A549 | 15.06 |

| (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid | MCF-7 | 6.40 |

| (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid | A549 | 12.30 |

These results indicate that the compound possesses a promising anticancer profile, outperforming the standard chemotherapeutic agent Doxorubicin in certain assays.

The biological activity of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Q & A

Basic: What are the recommended synthetic protocols for (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling 4-sulfamoylaniline with a suitably activated but-2-enoic acid derivative. Key steps include:

- Step 1: Pre-activation of the carboxylic acid group via formation of a mixed anhydride (e.g., using ethyl chloroformate) or coupling reagents like DCC/DMAP .

- Step 2: Nucleophilic attack by the amino group of 4-sulfamoylaniline on the activated carbonyl, ensuring strict temperature control (0–5°C) to minimize side reactions .

- Yield Optimization: Use high-purity reactants, monitor reaction progress via TLC/HPLC, and employ inert atmospheres (N₂/Ar) to prevent oxidation. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to drive completion .

Basic: Which spectroscopic techniques are most effective for characterizing (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Assign the (Z)-configuration using coupling constants (J = 10–12 Hz for trans-alkene protons) and verify sulfamoyl group integration (e.g., NH₂ protons at δ 6.8–7.2 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O bonds (1350–1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₁₀N₂O₅S) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound, particularly regarding stereochemical assignments?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Strategies include:

- Comparative Analysis: Run parallel experiments with (E)-isomer controls to distinguish spectral signatures .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .

- X-ray Crystallography: Resolve ambiguities by growing single crystals (via slow evaporation in DMSO/water) and analyzing dihedral angles .

Advanced: What experimental frameworks are recommended for evaluating the biological activity of this compound?

Methodological Answer:

Focus on target-specific assays:

- Enzyme Inhibition: Test sulfamoyl group interactions with carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .

- Cellular Uptake: Label the compound with a fluorescent tag (e.g., dansyl chloride) and quantify intracellular accumulation via flow cytometry .

- Dose-Response Studies: Use Hill equation modeling to calculate IC₅₀ values, ensuring triplicate runs to assess reproducibility .

Advanced: How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to extremes (e.g., pH 1–13, 40–80°C) and monitor degradation via HPLC-UV at 254 nm .

- Kinetic Analysis: Plot degradation rates (k) using Arrhenius equations to predict shelf-life. Identify byproducts via LC-MS/MS .

- Light Sensitivity: Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .

Advanced: What strategies mitigate batch-to-batch variability in synthetic or biological data for this compound?

Methodological Answer:

- Quality Control (QC): Implement strict QC protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis (±0.3% tolerance) .

- Statistical Design: Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce variability .

- Biological Replicates: Include ≥3 independent experiments with negative/positive controls to distinguish biological noise from true effects .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity or binding mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict sulfamoyl group interactions with protein targets (e.g., binding free energy < -8 kcal/mol) .

- MD Simulations: Run 100-ns trajectories in GROMACS to analyze conformational stability in aqueous vs. lipid bilayer environments .

- QSAR Modeling: Corrogate substituent effects on bioactivity using Hammett σ constants and multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.